
Comparative Cross-Reactivity Profiling of
Ceralasertib (AZD6738): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
1-Chloro-4-(4-

pyridinylmethyl)phthalazine

Cat. No.: B029344 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the kinase selectivity profile of Ceralasertib (AZD6738), a potent and

selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. The performance of

Ceralasertib is compared with other ATR inhibitors, supported by experimental data and

detailed methodologies.

Ceralasertib (AZD6738) is an orally bioavailable, ATP-competitive inhibitor of the

serine/threonine protein kinase ATR.[1] ATR is a master regulator of the DNA damage response

(DDR), a crucial signaling pathway for maintaining genomic stability.[2][3] Upon DNA damage

or replication stress, ATR is activated and phosphorylates a multitude of substrates, including

the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and

stabilize replication forks.[3][4] Given the reliance of many cancer cells on the DDR pathway for

survival, ATR has emerged as a promising therapeutic target.[5] The selectivity of a kinase

inhibitor is paramount to minimize off-target effects and enhance its therapeutic window. This

guide evaluates the cross-reactivity profile of Ceralasertib against other members of the

phosphatidylinositol 3-kinase-related kinase (PIKK) family and compares it to other clinical-

stage ATR inhibitors.

Comparative Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for

Ceralasertib and two other ATR inhibitors, Berzosertib (M6620/VX-970) and Elimusertib (BAY
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1895344), against ATR and other related kinases. Lower IC50 values are indicative of higher

potency.

Kinase Target
Ceralasertib
(AZD6738) IC50
(nM)

Berzosertib
(M6620) IC50 (nM)

Elimusertib (BAY
1895344) IC50 (nM)

ATR 1 ~13-50 7

ATM >5000 >1000 1420

DNA-PK >5000 >1000 332

mTOR ~5700 >1000 ~427

PI3Kγ >5000 220 Not Available

Note: IC50 values can vary depending on the specific assay conditions. Data compiled from

multiple sources.

As the data indicates, Ceralasertib demonstrates high potency for ATR with an IC50 of 1 nM.[1]

Notably, it exhibits a wide therapeutic window with significantly higher IC50 values for other

PIKK family members such as ATM, DNA-PK, and mTOR, indicating excellent selectivity.[1] In

a broad kinase panel screen, Ceralasertib showed no significant inhibition (>50%) of 442 other

kinases at a concentration of 1µM.[1] While Berzosertib and Elimusertib are also potent ATR

inhibitors, the available data suggests Ceralasertib maintains a superior selectivity profile

across the tested off-target kinases.[6][7]

Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the biological context and the methods used for

inhibitor profiling, the following diagrams illustrate the ATR signaling pathway and a general

workflow for a kinase inhibition assay.
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ATR Signaling Pathway and the inhibitory action of Ceralasertib.
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Biochemical Kinase Inhibition Assay Workflow for IC50 Determination.
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Experimental Protocols
The determination of IC50 values is a critical step for characterizing the potency and selectivity

of kinase inhibitors.[8] Below is a generalized protocol for an in vitro biochemical kinase assay,

which is commonly used to generate the data presented in this guide.[9][10][11]

Objective: To determine the concentration of an inhibitor (e.g., Ceralasertib) required to inhibit

50% of the activity of a target kinase (e.g., ATR).

Materials:

Purified recombinant kinase (e.g., ATR)

Kinase-specific peptide substrate

Adenosine triphosphate (ATP)

Test inhibitor (e.g., Ceralasertib) dissolved in Dimethyl Sulfoxide (DMSO)

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Multi-well assay plates (e.g., white, opaque 384-well plates for luminescence)

Multichannel pipettes

Plate reader capable of detecting the appropriate signal (e.g., luminescence)

Procedure:

Inhibitor Preparation:

Prepare a stock solution of the test inhibitor in 100% DMSO.

Perform a serial dilution of the inhibitor stock in DMSO to create a range of concentrations

(e.g., a 10-point dilution series). A DMSO-only control (vehicle) must be included.

Assay Setup:
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Add a small volume (e.g., 2.5 µL) of each inhibitor dilution and the DMSO control to the

appropriate wells of the assay plate.

Prepare a master mix containing the kinase and its specific substrate in the kinase assay

buffer.

Add the kinase/substrate master mix (e.g., 5 µL) to each well.

Pre-incubate the plate at room temperature for approximately 10-15 minutes to allow the

inhibitor to bind to the kinase.[12]

Kinase Reaction Initiation:

Prepare a solution of ATP in the kinase assay buffer. The final ATP concentration should

ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate

and comparable IC50 values.[11]

Initiate the kinase reaction by adding the ATP solution (e.g., 2.5 µL) to all wells.

Incubation:

Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined period (e.g.,

60 minutes). This incubation time should be within the linear range of the kinase reaction.

Signal Detection:

Stop the kinase reaction and measure the kinase activity. For luminescence-based assays

like ADP-Glo™, this involves two steps:

Add ADP-Glo™ Reagent to deplete the unconsumed ATP. Incubate as per the

manufacturer's instructions (e.g., 40 minutes at room temperature).

Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into

ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate

as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

Measure the luminescence of each well using a plate reader. The signal intensity is

directly proportional to the amount of ADP produced and thus reflects the kinase activity.
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Data Analysis:

Subtract any background signal (from wells with no enzyme).

Normalize the data, setting the average signal from the DMSO-only control wells as 100%

kinase activity and the signal from a control with no enzyme or a potent inhibitor as 0%

activity.

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

Fit the resulting dose-response data to a sigmoidal curve (four-parameter logistic fit) using

appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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